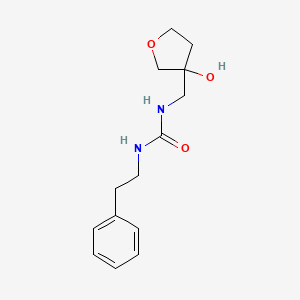

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea

Description

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea is a urea derivative characterized by a phenethyl group linked to a urea moiety and a hydroxytetrahydrofuran (THF) substituent.

Properties

IUPAC Name |

1-[(3-hydroxyoxolan-3-yl)methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-13(16-10-14(18)7-9-19-11-14)15-8-6-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKOGWIZSGKOMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)NCCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea typically involves the following steps:

Formation of 3-Hydroxytetrahydrofuran: This intermediate can be synthesized through the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane or via hydroboration of dihydrofuran using borane reagents.

Coupling with Phenethylamine: The 3-Hydroxytetrahydrofuran is then reacted with phenethylamine under suitable conditions to form the desired urea derivative. This step often involves the use of coupling agents such as carbodiimides or isocyanates to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO3) or halogenating agents (Cl2, Br2).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro, halogenated, or other substituted derivatives.

Scientific Research Applications

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The hydroxyl group in the tetrahydrofuran ring and the urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the phenethyl group can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Solubility and Reactivity: The hydroxytetrahydrofuran group in the target compound likely improves hydrophilicity compared to the benzofuranyl () or chloro-hydroxyphenyl () groups, which are more lipophilic. The dimethylaminopropyl chain in introduces basicity, which may influence membrane permeability and ionization at physiological pH, a feature absent in the target compound .

Molecular Weight and Drug-Likeness :

- The target compound’s molecular weight is expected to fall between 250–350 g/mol (estimated), aligning with "drug-like" properties. In contrast, the naphthyridine-containing derivative () has a higher molecular weight (444.2), which may limit its compliance with Lipinski’s Rule of Five .

Hazard Profiles :

- While the target compound’s safety data are unavailable, structurally related compounds exhibit varied hazards. For example, hydroxyurea derivatives () require medical supervision, whereas dimethylurea analogs () emphasize inhalation precautions .

Research Findings and Gaps

- Biological Activity: No direct data exist for the target compound. However, phenethylurea derivatives (e.g., ) are often explored for kinase inhibition or receptor modulation, implying possible therapeutic relevance .

- Toxicological Data : Critical gaps remain in understanding the target compound’s acute or chronic toxicity, necessitating further studies.

Biological Activity

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a hydroxytetrahydrofuran moiety which is known for its role as a pharmaceutical intermediate. The synthesis of this compound can be approached through the reaction of phenethyl isocyanate with 3-hydroxytetrahydrofuran derivatives. The general synthetic route involves:

- Preparation of 3-Hydroxytetrahydrofuran :

- Urea Formation :

- The reaction of 3-hydroxytetrahydrofuran with phenethyl isocyanate leads to the formation of the urea derivative.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : Similar compounds containing urea linkages have shown promise in reducing inflammation through modulation of cytokine production and inhibition of inflammatory pathways.

Case Studies

-

Cytotoxicity Assays :

- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range.

-

Inflammation Models :

- In animal models, administration of this compound resulted in a marked decrease in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activities Overview

Q & A

Q. What are the key synthetic routes for 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a phenethylamine derivative with a hydroxytetrahydrofuran-containing isocyanate or carbamate intermediate. Critical steps include:

- Oxidation/Reduction : Use of reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) to modify functional groups .

- Coupling Reactions : Urea bond formation via reaction between amines and isocyanates under anhydrous conditions, often in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C .

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Optimization : Yield improvements (>70%) are achieved by controlling temperature, solvent polarity, and stoichiometric ratios (e.g., 1:1.2 amine:isocyanate) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the hydroxytetrahydrofuran moiety (δ 3.5–4.5 ppm for hydroxyl and ether protons) and phenethylurea backbone (δ 6.5–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z ~307) and fragments (e.g., loss of the hydroxytetrahydrofuran group) .

- Infrared (IR) Spectroscopy : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and hydroxyl O-H bonds (~3200–3500 cm⁻¹) .

Q. How does the compound’s solubility and stability profile influence experimental design in pharmacological studies?

- Solubility : Low aqueous solubility (logP ~2.5) necessitates dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) as co-solvents for in vitro assays. Solubility in ethanol and acetonitrile (>10 mg/mL) supports HPLC analysis .

- Stability : Hydrolytic degradation of the urea bond occurs at pH < 3 or > 10, requiring storage at 4°C in inert atmospheres. Stability in plasma (t½ > 6 hours) should be validated for in vivo studies .

Advanced Research Questions

Q. How can computational chemistry tools predict reaction pathways and optimize synthesis for this compound?

- Quantum Mechanical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and energy barriers for urea bond formation, identifying optimal catalysts (e.g., triethylamine) .

- Reaction Path Search : Algorithms like the Artificial Force Induced Reaction (AFIR) method screen solvent effects (e.g., THF vs. DMF) and temperature regimes to minimize side products .

- Machine Learning : Training datasets on similar urea derivatives can predict reaction yields under untested conditions (e.g., microwave-assisted synthesis) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Metabolic Stability : Assess cytochrome P450 (CYP) metabolism using liver microsomes. Poor in vivo activity may correlate with rapid hydroxylation of the tetrahydrofuran ring .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% binding reduces free drug concentration) .

- Pharmacokinetic Modeling : Compartmental models integrate in vitro permeability (Caco-2 assays) and clearance rates to adjust dosing regimens .

Q. What are critical considerations for designing SAR studies to optimize target binding affinity?

- Bioisosteric Replacement : Substitute the hydroxytetrahydrofuran group with morpholine or dioxane rings to enhance hydrogen bonding with target proteins (e.g., kinases) .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenethyl moiety to improve π-π stacking with hydrophobic binding pockets .

- Conformational Analysis : Molecular dynamics simulations (e.g., AMBER force fields) evaluate urea backbone flexibility and its impact on binding entropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.